molecular formula C22H21N3O2S B11272755 2-(4-Ethoxyphenyl)-4-[(3-methoxybenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine

2-(4-Ethoxyphenyl)-4-[(3-methoxybenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine

Cat. No.: B11272755
M. Wt: 391.5 g/mol
InChI Key: OUKZANFSDFUASA-UHFFFAOYSA-N
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Description

2-(4-ETHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolopyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrazine core, followed by the introduction of the ethoxyphenyl and methoxyphenylmethylsulfanyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-(4-ETHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE may be studied for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and potential medicinal applications.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including anti-inflammatory, anti-cancer, or antimicrobial activities. Preclinical studies and clinical trials would be necessary to evaluate its efficacy and safety.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENYL)-4-{[(3-ETHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
  • 2-(4-ETHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRIDINE

Uniqueness

Compared to similar compounds, 2-(4-ETHOXYPHENYL)-4-{[(3-METHOXYPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE may exhibit unique properties due to the specific arrangement of its functional groups. These properties could include enhanced biological activity, improved stability, or unique reactivity in chemical reactions.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C22H21N3O2S/c1-3-27-18-9-7-17(8-10-18)20-14-21-22(23-11-12-25(21)24-20)28-15-16-5-4-6-19(13-16)26-2/h4-14H,3,15H2,1-2H3

InChI Key

OUKZANFSDFUASA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)OC

Origin of Product

United States

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